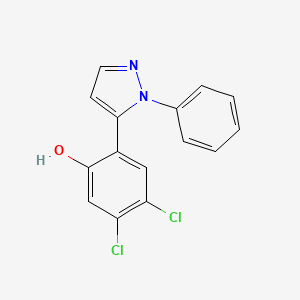
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The presence of an ethyl group at position 4, and methyl groups at positions 3 and 5, along with a carbonyl chloride group at position 1, makes it a unique derivative of pyrazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination using thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.
Pyrazole N-oxides and Pyrazolines: Formed from oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various biological pathways, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A similar compound with a carboxylic acid ester group instead of a carbonyl chloride group.
4-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
Uniqueness
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
4-ethyl-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3 |
Clé InChI |
GZUQJIPASOUTJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


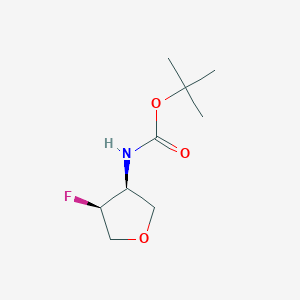
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
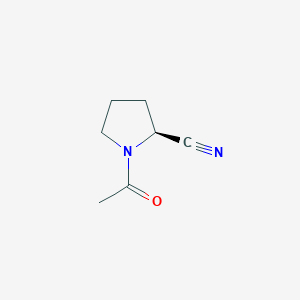

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

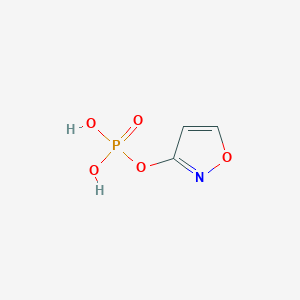
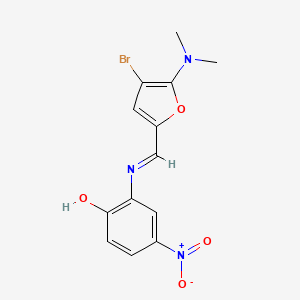

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
